molecular formula C15H20N2O4S B4151648 N-[4-(morpholin-4-ylcarbonyl)phenyl]-N-(prop-2-en-1-yl)methanesulfonamide

N-[4-(morpholin-4-ylcarbonyl)phenyl]-N-(prop-2-en-1-yl)methanesulfonamide

Cat. No.: B4151648
M. Wt: 324.4 g/mol
InChI Key: UWQPDVRPJHOGEP-UHFFFAOYSA-N
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Description

N-[4-(morpholin-4-ylcarbonyl)phenyl]-N-(prop-2-en-1-yl)methanesulfonamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains an allyl group, a morpholine ring, and a methanesulfonamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(morpholin-4-ylcarbonyl)phenyl]-N-(prop-2-en-1-yl)methanesulfonamide typically involves a multi-step process. One common method includes the reaction of 4-(4-morpholinylcarbonyl)phenylmethanesulfonyl chloride with allylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-[4-(morpholin-4-ylcarbonyl)phenyl]-N-(prop-2-en-1-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-[4-(morpholin-4-ylcarbonyl)phenyl]-N-(prop-2-en-1-yl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[4-(morpholin-4-ylcarbonyl)phenyl]-N-(prop-2-en-1-yl)methanesulfonamide involves its interaction with specific molecular targets. The allyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The morpholine ring may enhance the compound’s binding affinity and specificity for certain targets, while the sulfonamide group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

N-[4-(morpholin-4-ylcarbonyl)phenyl]-N-(prop-2-en-1-yl)methanesulfonamide can be compared with other similar compounds such as:

    N-allyl-N-[4-(4-piperidinylcarbonyl)phenyl]methanesulfonamide: This compound has a piperidine ring instead of a morpholine ring, which may affect its binding properties and reactivity.

    N-allyl-N-[4-(4-pyrrolidinylcarbonyl)phenyl]methanesulfonamide: The presence of a pyrrolidine ring can influence the compound’s steric and electronic properties.

    N-allyl-N-[4-(4-piperazinylcarbonyl)phenyl]methanesulfonamide: The piperazine ring introduces additional nitrogen atoms, potentially altering the compound’s solubility and interaction with biological targets.

Each of these compounds has unique structural features that can impact their chemical behavior and applications, highlighting the versatility and potential of this compound in various fields.

Properties

IUPAC Name

N-[4-(morpholine-4-carbonyl)phenyl]-N-prop-2-enylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c1-3-8-17(22(2,19)20)14-6-4-13(5-7-14)15(18)16-9-11-21-12-10-16/h3-7H,1,8-12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQPDVRPJHOGEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC=C)C1=CC=C(C=C1)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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